

# A Comparative Analysis of Meds433 and Brequinar for the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Meds433   |           |
| Cat. No.:            | B15576010 | Get Quote |

A Head-to-Head Look at Two Host-Targeting Antivirals

The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics. Host-targeting antivirals (HTAs), which inhibit cellular functions essential for viral replication, present a promising strategy with a potentially higher barrier to resistance than direct-acting antivirals (DAAs). This guide provides a comparative analysis of two such HTAs, **Meds433** and brequinar, both inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway critical for influenza virus replication.

# Mechanism of Action: Targeting a Key Cellular Pathway

Both **Meds433** and brequinar exert their antiviral effects by inhibiting the hDHODH enzyme.[1] [2] This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines (uridine and cytidine).[1][3] Viruses, including influenza, are heavily reliant on the host cell's nucleotide pool for the replication of their genetic material.[2] By blocking hDHODH, **Meds433** and brequinar deplete the intracellular pyrimidine supply, thereby inhibiting viral RNA synthesis and subsequent replication.[1][2] The antiviral activity of both compounds can be reversed by the addition of exogenous uridine or orotate, confirming their mechanism of action.[1]





De Novo Pyrimidine Biosynthesis Pathway and Inhibition

Click to download full resolution via product page

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by Meds433 and brequinar.



# **Comparative Efficacy Against Influenza Virus**

In vitro studies have demonstrated that **Meds433** is a more potent inhibitor of both influenza A (IAV) and influenza B (IBV) replication compared to brequinar. The tables below summarize the 50% (EC50) and 90% (EC90) effective concentrations of both compounds in different cell lines.

| Influenza A (IAV) | Meds433       | Brequinar     |
|-------------------|---------------|---------------|
| A549 Cells        |               |               |
| EC50 (μM)         | 0.064 ± 0.01  | 0.495 ± 0.027 |
| EC90 (μM)         | 0.264 ± 0.002 | Not Reported  |
| MDCK Cells        |               |               |
| EC50 (μM)         | 0.141 ± 0.021 | 0.780 ± 0.012 |
| EC90 (μM)         | 0.256 ± 0.052 | Not Reported  |
| Calu-3 Cells      |               |               |
| EC50 (μM)         | 0.055 ± 0.003 | Not Reported  |
| EC90 (μM)         | 0.675 ± 0.05  | Not Reported  |



| Influenza B (IBV) | Meds433       | Brequinar     |
|-------------------|---------------|---------------|
| A549 Cells        |               |               |
| EC50 (μM)         | 0.065 ± 0.005 | 0.273 ± 0.014 |
| EC90 (μM)         | 0.365 ± 0.09  | Not Reported  |
| MDCK Cells        |               |               |
| EC50 (μM)         | 0.170 ± 0.019 | 1.07 ± 0.07   |
| EC90 (μM)         | 0.330 ± 0.013 | Not Reported  |
| Calu-3 Cells      |               |               |
| EC50 (μM)         | 0.052 ± 0.006 | Not Reported  |
| EC90 (μM)         | 0.807 ± 0.08  | Not Reported  |

The data consistently shows that **Meds433** has a lower EC50 and EC90 than brequinar, indicating greater potency against the tested influenza strains in various cell models.[3]

## **Preclinical and Clinical Development Status**

**Meds433**: As of late 2022, **Meds433** has demonstrated potent in vitro anti-influenza activity, and the published research suggests that further evaluation in preclinical animal models of influenza infection is warranted.[1] There is no publicly available information on in vivo efficacy against influenza or progression into clinical trials for this indication.

Brequinar: Brequinar has a more extensive history of clinical investigation, having been studied for immunosuppression in organ transplantation and as an anti-cancer agent.[4] While these applications were not brought to market, it has provided a significant amount of clinical data.[5] More recently, brequinar has been repurposed and investigated as a broad-spectrum antiviral, with clinical trials initiated for COVID-19.[6][7] Its in vitro activity against a wide range of RNA viruses, including influenza, is documented.[2]

## **Experimental Protocols**



The comparative efficacy data for **Meds433** and brequinar against influenza were primarily generated using two key experimental assays: the Virus Yield Reduction Assay (VRA) and the Plaque Reduction Assay (PRA).[3]

## **Virus Yield Reduction Assay (VRA)**

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the antiviral compounds.

- Cell Seeding: A549 or Calu-3 cells are seeded in 24-well plates.
- Drug Treatment: Cells are treated with increasing concentrations of Meds433 or brequinar.
- Infection: Cells are then infected with influenza A or B virus at a multiplicity of infection (MOI)
  of 0.001 PFU/cell.
- Incubation: The infected cells are incubated for a set period, typically 48 hours.
- Virus Titration: The supernatant containing the progeny virus is collected, and the viral titer is determined by a plaque assay on MDCK cells.
- Data Analysis: The EC50 and EC90 values are calculated based on the reduction in viral yield compared to untreated control cells.

## Plaque Reduction Assay (PRA)

This assay measures the ability of the antiviral compounds to inhibit the formation of viral plaques, which represent areas of cell death caused by viral replication.

- Cell Seeding: MDCK cells are seeded in 24-well plates to form a confluent monolayer.
- Pre-treatment: The cell monolayers are pre-treated with increasing concentrations of Meds433 or brequinar for 1 hour prior to infection.
- Infection: The cells are infected with a low dose of influenza A or B virus (e.g., 50 PFU/well).
- Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the respective compound and a semi-solid substance like







Avicel to restrict virus spread to adjacent cells.

- Incubation: The plates are incubated until visible plaques are formed.
- Plaque Visualization and Counting: The cells are fixed and stained, and the viral plaques are counted microscopically.
- Data Analysis: The EC50 and EC90 values are calculated as the drug concentrations that reduce the number of plaques by 50% and 90%, respectively, compared to the untreated virus control.



#### Experimental Workflow for Antiviral Assays



Click to download full resolution via product page

Caption: Workflow of the Virus Yield and Plaque Reduction Assays.

### Conclusion



Both **Meds433** and brequinar are promising host-targeting antiviral candidates against influenza, acting through the inhibition of the de novo pyrimidine biosynthesis pathway. The available in vitro data clearly indicates that **Meds433** is significantly more potent than brequinar in inhibiting the replication of both influenza A and B viruses. However, brequinar has a more established clinical history, having undergone trials for other indications, and is currently being investigated for COVID-19. For researchers and drug development professionals, **Meds433** represents a highly potent next-generation hDHODH inhibitor that warrants further preclinical and clinical investigation for influenza treatment. Brequinar, while less potent in vitro against influenza, benefits from a larger existing dataset on its clinical safety and pharmacology, which could potentially accelerate its development as a broad-spectrum antiviral. Future preclinical in vivo studies for **Meds433** and influenza-specific clinical trials for both compounds will be crucial in determining their ultimate therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Novel hDHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Novel h DHODH Inhibitor MEDS433 Prevents Influenza Virus Replication by Blocking Pyrimidine Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Meds433 and Brequinar for the Treatment of Influenza]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15576010#comparing-the-efficacy-of-meds433-and-brequinar-against-influenza]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com